molecular formula C17H11FN8O B10919195 N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10919195
M. Wt: 362.3 g/mol
InChI Key: FBQHIUWNJOVFPV-UHFFFAOYSA-N
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Description

N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyano group, a methyl group, a fluorophenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is constructed through a cyclization reaction involving the pyrazole derivative and a suitable triazole precursor under thermal or catalytic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular targets.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: The compound can inhibit specific enzymes involved in various biochemical pathways, leading to the modulation of cellular processes.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Modulate Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: This compound has a similar structure but with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent due to its ability to modulate biological activity and improve pharmacokinetic properties.

Properties

Molecular Formula

C17H11FN8O

Molecular Weight

362.3 g/mol

IUPAC Name

N-(4-cyano-2-methylpyrazol-3-yl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H11FN8O/c1-25-15(11(7-19)8-21-25)24-16(27)14-6-13(10-2-4-12(18)5-3-10)23-17-20-9-22-26(14)17/h2-6,8-9H,1H3,(H,24,27)

InChI Key

FBQHIUWNJOVFPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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